1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol
Description
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol is a secondary amine-alcohol characterized by a cyclohexene ring connected via a methylene group to a 2-methylpropan-2-ol backbone.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-11(2,13)9-12-8-10-6-4-3-5-7-10/h3-4,10,12-13H,5-9H2,1-2H3 |
InChI Key |
LNCYCQLYQNVSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CCC=CC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-methylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and tertiary alcohol group contribute to its overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
Research Implications
- Synthetic Routes : Cyclohexene derivatives () suggest dehydration or Diels-Alder reactions could be applicable for synthesizing the target compound.
- Pharmacological Potential: Amino-alcohols like those in exhibit adrenoceptor affinity, implying the target may have similar bioactivity if functional groups align with receptor-binding motifs.
- Material Science: The cyclohexene moiety’s rigidity could enhance thermal stability in polymer matrices compared to flexible alkyl chains in analogues like 1-(diethylamino)-3-(naphthyloxy)propan-2-ol.
Biological Activity
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol, also known by its CAS number 1247455-73-7, is a compound with a unique structural configuration that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol is , with a molecular weight of approximately 227.34 g/mol. The compound features multiple functional groups, including an amino group and a cyclohexene moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H25NO2 |
| Molecular Weight | 227.34 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| XLogP3 | 1.5 |
The compound's biological activity is hypothesized to derive from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural characteristics suggest potential roles in neurotransmission and cellular signaling.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclohexene have shown efficacy against various bacterial strains, suggesting that 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol may possess similar activity .
- Neuroprotective Effects : Research into related compounds has highlighted neuroprotective effects in models of neurodegenerative diseases. The presence of the amino group may enhance interaction with neurotransmitter systems, potentially offering protective benefits against neuronal damage .
- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of structurally similar compounds on cancer cell lines have shown promising results. For example, derivatives of amino alcohols have been linked to inhibited proliferation in cancer cells, indicating that 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol could also demonstrate similar anti-cancer properties .
Toxicological Profile
While specific toxicity data for 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol is limited, related compounds have been evaluated for safety profiles. It is essential to conduct thorough toxicological assessments to ensure safe application in biomedical contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
